molecular formula C22H18FN5O3 B2614802 7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 846596-11-0

7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2614802
CAS No.: 846596-11-0
M. Wt: 419.416
InChI Key: IIRVYKJPSZGNFD-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical with the linear formula C21H16FN5O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential as pharmacological agents. A notable study involves the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of this core structure, evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. These derivatives were tested for antidepressant and anxiolytic effects, revealing the potential of these compounds in pharmacological applications (Zagórska et al., 2016). Another study synthesized N-8-arylpiperazinylpropyl derivatives, showing potent ligand activity for the 5-HT(1A) receptor, with some compounds displaying anxiolytic-like and antidepressant activities (Zagórska et al., 2009).

Chemical Properties and Spectroscopic Characterization

Spectral and photophysical properties of imidazo[1,2-a]purine derivatives, closely related to the compound , were determined to understand their behavior in various solvents and aqueous solutions. These studies are crucial for developing new drugs and understanding the molecular basis of their activity (Wenska et al., 2004).

Analgesic Activity

Some derivatives of the purine-2,6-dione structure have been investigated for their analgesic properties, revealing significant activity in vivo. This suggests the potential of such compounds in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

7-(4-fluorophenyl)-6-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c1-25-19-18(20(29)26(2)22(25)30)27-12-17(13-7-9-14(23)10-8-13)28(21(27)24-19)15-5-4-6-16(11-15)31-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRVYKJPSZGNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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